N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide
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Overview
Description
N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide is a complex organic compound with the molecular formula C60H119N3O4. This compound is characterized by its long hydrocarbon chains and amide functional groups, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide typically involves the reaction of octadecylamine with butanediamide derivatives. The process generally includes the following steps:
Formation of Intermediate: Octadecylamine reacts with an appropriate butanediamide derivative under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with another octadecylamine molecule, resulting in the formation of N1,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide compounds with varying functional groups.
Scientific Research Applications
N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid bilayers and membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.
N,N’-dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide: A structurally similar compound with slight variations in functional groups.
Butanediamide, N1,N4-bis(2-phenylethyl): Another butanediamide derivative with different substituents.
Uniqueness
N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide is unique due to its specific combination of long hydrocarbon chains and amide functional groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring the integration into lipid bilayers and the modulation of membrane properties.
Properties
CAS No. |
60052-39-3 |
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Molecular Formula |
C60H119N3O4 |
Molecular Weight |
946.6 g/mol |
IUPAC Name |
N,N'-dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide |
InChI |
InChI=1S/C60H119N3O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-61-58(64)55-57(60(66)63-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)67-56-59(65)62-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3,(H,61,64)(H,62,65)(H,63,66) |
InChI Key |
CFLNORYKJOVVER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)NCCCCCCCCCCCCCCCCCC)OCC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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